N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research into the compound has led to the synthesis of novel derivatives with potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, compounds synthesized from related structural frameworks have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These findings suggest the compound's utility in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of the compound have been evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating the potential for developing new antimicrobial agents. The synthesis of thiazolidinone derivatives has led to compounds with significant antimicrobial properties, suggesting the application of these derivatives in addressing microbial resistance (Divyesh Patel et al., 2012).
Anticancer Applications
Research has also explored the anticancer activities of synthesized derivatives, with some compounds exhibiting promising activity against cancer cell lines. This points to the potential use of the compound in cancer research, particularly in the development of novel antitumor agents (S. M. Gomha et al., 2015).
Antioxidant Properties
The antioxidant potential of synthesized compounds related to the base chemical structure has been investigated, with some derivatives showing significant antioxidant activities. This research area highlights the compound's potential role in developing antioxidant therapies, which could mitigate oxidative stress-related diseases (Afnan E. Abd-Almonuim et al., 2020).
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-4-27-14-7-5-6-12-8-13(19(26)28-16(12)14)17(24)22-15-11(3)21-20-23(18(15)25)10(2)9-29-20/h5-9H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAXFIFTKOYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C(=CS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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